6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Description
Properties
IUPAC Name |
6-ethyl-5-methyl-2-(trifluoromethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N4O/c1-3-5-4(2)13-8-14-7(9(10,11)12)15-16(8)6(5)17/h3H2,1-2H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMGTHGHYJUXBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C2N=C(NN2C1=O)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-(trifluoromethyl)pyrimidin-4-amine with ethyl isocyanate in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the triazolo ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar structural features.
Triazolo[4,3-b]pyridazine: Shares the triazolo ring but differs in the fused ring system.
Uniqueness
6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties .
Biological Activity
6-ethyl-5-methyl-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C9H8F3N5O
- Molecular Weight : 239.19 g/mol
- CAS Number : 886146-09-4
Research indicates that compounds in the triazolo-pyrimidine class can exhibit a range of biological activities through various mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that this compound may inhibit specific enzymes involved in cancer cell proliferation and survival. For instance, it has been shown to interact with poly(ADP-ribose) polymerase (PARP), a target for cancer therapy .
- Antitumor Activity : In vitro studies have demonstrated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cellular signaling pathways critical for tumor growth .
Anticancer Properties
A notable study evaluated the anticancer activity of a series of triazolo-pyrimidines, including derivatives similar to this compound. The results indicated that these compounds could effectively inhibit the growth of breast cancer cells with IC50 values comparable to established drugs like Olaparib .
| Compound | IC50 (μM) | Target |
|---|---|---|
| This compound | TBD | PARP |
| Olaparib | 57.3 | PARP |
Case Studies
- Breast Cancer Treatment : In vitro studies involving MCF-7 breast cancer cells demonstrated that treatment with triazolo-pyrimidine derivatives resulted in significant apoptosis and increased levels of phosphorylated H2AX, indicating DNA damage response activation .
- Mechanistic Insights : A study highlighted how these compounds could enhance the cleavage of PARP1 and increase caspase 3/7 activity in treated cells, suggesting a robust mechanism for inducing cell death in cancerous tissues .
Pharmacokinetics and Safety Profile
While specific pharmacokinetic data for this compound is limited, related compounds have shown favorable absorption and distribution characteristics in preliminary studies. Toxicity assessments are essential for determining the safety profile before clinical applications.
Q & A
Basic: What synthetic methodologies are commonly employed for synthesizing 6-ethyl-5-methyl-2-(trifluoromethyl)triazolopyrimidinones?
Methodological Answer:
Synthesis typically involves multi-step cyclization reactions. A standard protocol includes:
- Step 1: Condensation of 5-aminotriazole derivatives with β-keto esters or α,β-unsaturated ketones to form the triazolo-pyrimidine core.
- Step 2: Introduction of substituents (e.g., trifluoromethyl, ethyl, methyl) via nucleophilic substitution or transition-metal-catalyzed cross-coupling.
- Step 3: Optimization using green chemistry principles (e.g., aqueous-ethanol solvent systems, TMDP catalyst) to improve yields (60–85%) and reduce byproducts .
Key Characterization: NMR (¹H/¹³C), LC-MS, and elemental analysis confirm structural integrity .
Advanced: How can reaction conditions be optimized to address low yields in triazolo-pyrimidine cyclization?
Methodological Answer:
Low yields often arise from incomplete cyclization or side reactions. Strategies include:
- Catalyst Screening: Use Brønsted acids (e.g., APTS) or ionic liquids to stabilize intermediates and accelerate ring closure .
- Solvent Optimization: Polar aprotic solvents (DMF, DMSO) enhance solubility of reactants, while water-ethanol mixtures improve eco-efficiency .
- Temperature Control: Stepwise heating (80–120°C) minimizes thermal decomposition of sensitive intermediates .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assigns proton environments (e.g., trifluoromethyl at δ ~110 ppm in ¹³C NMR) and confirms substitution patterns .
- FT-IR: Identifies functional groups (C=O stretch at ~1700 cm⁻¹, C-F vibrations at 1100–1200 cm⁻¹) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., m/z 317.1 for C₁₀H₁₁F₃N₅O) .
Advanced: How do substituent positions (ethyl, methyl, trifluoromethyl) influence biological activity?
Methodological Answer:
- Trifluoromethyl Group: Enhances lipophilicity and metabolic stability, improving binding to hydrophobic enzyme pockets (e.g., CDK2 inhibition) .
- Ethyl/Methyl Groups: Fine-tune steric effects; methyl at position 5 increases selectivity for microbial targets (e.g., S. aureus MIC: 2–4 µg/mL) .
Validation: Comparative SAR studies using analogues with varying substituents (e.g., phenyl vs. bromophenyl) reveal activity trends .
Basic: What biological activities are reported for triazolo-pyrimidine derivatives?
Methodological Answer:
- Antimicrobial: Activity against Gram-positive bacteria (B. subtilis MIC: 4–8 µg/mL) via disruption of cell wall synthesis .
- Anticancer: Inhibition of topoisomerase II (IC₅₀: 1.2–3.5 µM) in HeLa cells .
- Antiviral: Suppression of viral protease activity in in vitro assays (e.g., HIV-1 RT inhibition) .
Advanced: How can molecular docking predict binding modes of this compound with CDK2?
Methodological Answer:
- Software: Use AutoDock Vina or Schrödinger Suite for docking simulations.
- Protocol:
- Prepare protein structure (PDB: 1HCL) by removing water and adding hydrogens.
- Generate ligand conformers (e.g., 10 conformers) with Open Babel.
- Validate docking poses via MD simulations (GROMACS) to assess binding stability .
Key Interaction: Trifluoromethyl group forms hydrophobic contacts with CDK2’s Val18 and Ala31 residues .
Basic: What are common solubility challenges, and how are they addressed?
Methodological Answer:
- Issue: Low aqueous solubility due to hydrophobic trifluoromethyl and ethyl groups.
- Solutions:
- Salt Formation: Convert to hydrochloride or sodium salts.
- Co-solvents: Use DMSO-water mixtures (≤10% DMSO) for in vitro assays .
- Nanoformulation: Encapsulate in PLGA nanoparticles to enhance bioavailability .
Advanced: What analytical methods resolve structural ambiguities in triazolo-pyrimidine derivatives?
Methodological Answer:
- X-ray Crystallography: Determines absolute configuration (e.g., dihedral angles between triazole and pyrimidine rings) .
- 2D NMR (COSY, NOESY): Assigns regiochemistry of substituents (e.g., distinguishing N1 vs. N2 methylation) .
- DFT Calculations: Predicts electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .
Basic: How is purity assessed during synthesis?
Methodological Answer:
- TLC Monitoring: Use silica gel plates (hexane:ethyl acetate, 3:1) to track reaction progress (Rf: 0.4–0.6) .
- HPLC-PDA: Quantify purity (>95%) with a C18 column (acetonitrile:water gradient) .
Advanced: What strategies mitigate contradictions in bioactivity data across studies?
Methodological Answer:
- Standardized Assays: Use CLSI guidelines for antimicrobial testing to minimize variability .
- Control Compounds: Include reference drugs (e.g., ciprofloxacin for antibacterial assays) to calibrate activity thresholds .
- Meta-Analysis: Pool data from multiple studies (e.g., n ≥ 3 independent replicates) to identify trends obscured by experimental noise .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
